molecular formula C17H19Cl2N3O B1423823 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride CAS No. 1187927-94-1

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride

Cat. No.: B1423823
CAS No.: 1187927-94-1
M. Wt: 352.3 g/mol
InChI Key: LVMSJNKHRHJAOE-UHFFFAOYSA-N
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Description

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a benzooxazole moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzooxazole Core: The benzooxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with piperazine in the presence of a base.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the synthesized compound to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenated derivatives and bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine dihydrochloride: This compound shares a similar piperazine-phenyl structure but differs in the heterocyclic core, which is a pyrimidine instead of a benzooxazole.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine ring but is structurally more complex with additional functional groups and a different core structure.

Uniqueness

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is unique due to its specific combination of the benzooxazole core and the piperazine-phenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSJNKHRHJAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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